Soblidotin
Overview
Description
Auristatin PE, also known as soblidotin, is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Auristatin PE is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. This compound has shown significant antitumor activity and is used as a payload in antibody-drug conjugates for targeted cancer therapy .
Scientific Research Applications
Auristatin PE has a wide range of scientific research applications, including:
Chemistry: Auristatin PE is used as a model compound for studying the synthesis and modification of peptide-based drugs.
Biology: Researchers use auristatin PE to investigate the mechanisms of microtubule dynamics and cell cycle regulation.
Medicine: Auristatin PE is a key component of antibody-drug conjugates used in targeted cancer therapy.
Mechanism of Action
Future Directions
The information on the global and local reactivity descriptors of Soblidotin, obtained through CRT, may be used for the design of new pharmaceutical analogs . This suggests potential future directions in the development of new therapeutic drugs based on the chemical structure and properties of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Auristatin PE is synthesized through a series of chemical reactions starting from dolastatin 10. The synthesis involves the replacement of the Doe unit in dolastatin 10 with phenylethylamine, resulting in the formation of auristatin PE . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of auristatin PE involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as chromatography and crystallization, to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Auristatin PE undergoes various chemical reactions, including:
Oxidation: Auristatin PE can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups in auristatin PE, affecting its potency and stability.
Common Reagents and Conditions
Common reagents used in the chemical reactions of auristatin PE include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, methanol). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the chemical reactions of auristatin PE include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Auristatin PE is part of the auristatin family of compounds, which includes monomethyl auristatin E and monomethyl auristatin F. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties . Compared to other auristatins, auristatin PE has shown higher potency and a broader spectrum of antitumor activity .
List of Similar Compounds
- Monomethyl auristatin E
- Monomethyl auristatin F
- Dolastatin 10
- Vinblastine
- Paclitaxel
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCVHATYROOS-ZBFGKEHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031350 | |
Record name | Soblidotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149606-27-9 | |
Record name | Soblidotin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149606279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soblidotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Soblidotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOBLIDOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQC51A0WQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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